2-Isopropylthiazol-5-amine
Overview
Description
2-Isopropylthiazol-5-amine is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol. It is a derivative of thiazole, a heterocyclic aromatic organic compound, and is characterized by the presence of an isopropyl group attached to the second position of the thiazole ring and an amine group at the fifth position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-isopropylthiazol-5-amine, are known to have diverse biological activities
Mode of Action
Thiazole compounds are known to interact with their targets through a nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, leading to the formation of an intermediate compound . This intermediate compound then undergoes subsequent dehydration to form the corresponding thiazole .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The molecular weight of this compound is 14222 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects
Action Environment
Environmental factors can have both direct and indirect effects on the action of compounds like this compound . Direct effects may include changes in the compound’s stability or efficacy due to environmental conditions. Indirect effects may include changes in the compound’s action due to environmental influences on the organism’s overall health status
Biochemical Analysis
Biochemical Properties
2-Isopropylthiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in downstream effects on various cellular processes, including cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then undergo phase II reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and regional pH . Once inside the cells, this compound can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloaldehydes. The reaction conditions usually require heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylthiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiazoles.
Scientific Research Applications
2-Isopropylthiazol-5-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Methylthiazol-5-amine
2-Ethylthiazol-5-amine
2-Propylthiazol-5-amine
2-Butylthiazol-5-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKYZDVCEMOHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.